molecular formula C14H20O9 B3041463 Tetra-O-acetyl-L-rhamnopyranose CAS No. 30021-94-4

Tetra-O-acetyl-L-rhamnopyranose

Cat. No.: B3041463
CAS No.: 30021-94-4
M. Wt: 332.3 g/mol
InChI Key: QZQMGQQOGJIDKJ-IKOZNORXSA-N
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Description

Tetra-O-acetyl-L-rhamnopyranose is a derivative of L-rhamnose, a naturally occurring deoxy sugar. This compound is characterized by the presence of four acetyl groups attached to the hydroxyl groups of the L-rhamnopyranose molecule. It is commonly used in organic synthesis and research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetra-O-acetyl-L-rhamnopyranose can be synthesized through the acetylation of L-rhamnose. The process typically involves the reaction of L-rhamnose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Tetra-O-acetyl-L-rhamnopyranose undergoes various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield L-rhamnose.

    Substitution: The acetyl groups can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.

Common Reagents and Conditions

    Hydrolysis: Acids such as hydrochloric acid or bases like sodium hydroxide are commonly used.

    Substitution: Reagents such as sodium methoxide or ammonia can be used for nucleophilic substitution.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products

Scientific Research Applications

Tetra-O-acetyl-L-rhamnopyranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tetra-O-acetyl-L-rhamnopyranose involves its ability to act as a glycosyl donor in glycosylation reactions. The acetyl groups protect the hydroxyl groups, allowing for selective reactions at specific sites. The compound interacts with various enzymes and molecular targets involved in carbohydrate metabolism and synthesis, facilitating the formation of glycosidic bonds .

Comparison with Similar Compounds

Similar Compounds

  • Tetra-O-acetyl-D-glucopyranose
  • Tetra-O-acetyl-D-galactopyranose
  • Tetra-O-acetyl-D-mannopyranose

Uniqueness

Tetra-O-acetyl-L-rhamnopyranose is unique due to its specific stereochemistry and the presence of a methyl group at the C-6 position, distinguishing it from other acetylated sugars. This unique structure imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications .

Properties

IUPAC Name

[(2S,3S,4R,5R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O9/c1-6-11(20-7(2)15)12(21-8(3)16)13(22-9(4)17)14(19-6)23-10(5)18/h6,11-14H,1-5H3/t6-,11-,12+,13+,14?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQMGQQOGJIDKJ-IKOZNORXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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